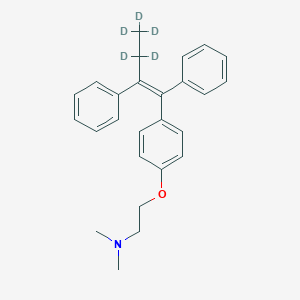
(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sorbitan is a mixture of isomeric organic compounds derived from the dehydration of sorbitol. It is an intermediate in the conversion of sorbitol to isosorbide. Sorbitan is primarily used in the production of surfactants such as polysorbates, which are important emulsifying agents .
准备方法
合成路线和反应条件: 山梨醇酐是通过山梨醇脱水制备的。 脱水反应通常生成山梨醇酐的混合物,其中包含五元和六元环状醚(1,4-脱水山梨醇、1,5-脱水山梨醇和1,4,3,6-二脱水山梨醇),其中五元1,4-脱水山梨醇形式是主要产物 . 反应条件通常需要使用催化剂和控制温度,以确保选择性地生成山梨醇酐 .
工业生产方法: 在工业环境中,山梨醇酐是通过醚化然后酯化合成的。 醚化反应通过使用特定的催化剂、反应温度和时间进行优化,以获得高品质的、杂质最少的山梨醇酐 . 酯化过程包括使脱水山梨醇与脂肪酸反应,生成山梨醇酯,用作乳化剂 .
化学反应分析
反应类型: 山梨醇酐会发生各种化学反应,包括酯化、氧化和还原。
常见试剂和条件:
主要产物:
山梨醇酯: 这些是通过酯化反应形成的,广泛用作乳化剂.
氧化衍生物: 这些是通过氧化反应形成的,具有多种应用.
科学研究应用
山梨醇酐及其衍生物在科学研究中具有广泛的应用:
化学: 用作合成其他化合物的中间体.
生物学: 用于制备用于生物学研究的乳液和乳膏.
医学: 用于制药制剂中作为乳化剂.
工业: 用于生产化妆品、食品和生物聚合物材料.
作用机制
山梨醇酐主要通过其表面活性剂特性发挥作用。 它降低了不同相之间的表面张力,从而使稳定的乳液形成 . 涉及的分子靶点和途径包括与脂质膜和蛋白质的相互作用,促进各种化合物的溶解和稳定 .
类似化合物:
聚山梨醇酯: 这些是山梨醇酐的乙氧基化衍生物,广泛用作乳化剂.
山梨醇: 山梨醇酐的前体,应用于各种领域,包括作为甜味剂.
异山梨醇: 山梨醇酐的衍生物,应用于制药和聚合物领域.
山梨醇酐的独特性: 山梨醇酐因其能够形成稳定的乳液以及在各种工业应用中的多功能性而独树一帜。 与聚山梨醇酯不同,山梨醇酯不进行乙氧基化,这使得它们适用于需要非乙氧基化表面活性剂的特定应用 .
相似化合物的比较
Polysorbates: These are ethoxylated derivatives of sorbitan and are widely used as emulsifiers.
Sorbitol: The precursor to sorbitan, used in various applications including as a sweetener.
Isosorbide: A derivative of sorbitan with applications in pharmaceuticals and polymers.
Uniqueness of Sorbitan: Sorbitan is unique due to its ability to form stable emulsions and its versatility in various industrial applications. Unlike polysorbates, sorbitan esters do not undergo ethoxylation, making them suitable for specific applications where non-ethoxylated surfactants are preferred .
生物活性
(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine is a synthetic compound that has garnered attention primarily for its biological activity as a selective estrogen receptor modulator (SERM). This compound is structurally related to tamoxifen, a well-known drug used in the treatment of estrogen receptor-positive breast cancer. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₂₆H₂₄D₅NO
- Molecular Weight : 376.5 g/mol
- CAS Number : 157698-32-3
- IUPAC Name : N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine
This compound features a phenoxy group substituted with a (Z)-1,2-diphenylbut-1-enyl moiety and a dimethylaminoethane group that enhances its solubility and interaction with biological targets.
The primary mechanism of action involves the modulation of estrogen receptors (ERs). Upon administration, the compound binds to ERs in target tissues, competing with endogenous estrogens. This action can lead to:
- Inhibition of Tumor Growth : By blocking estrogen's proliferative effects in breast tissue.
- Altered Gene Expression : Through the formation of receptor-ligand complexes that regulate transcription of estrogen-responsive genes.
Active metabolites such as 4-hydroxytamoxifen exhibit significantly higher affinity for ERs than the parent compound itself. These metabolites are responsible for the majority of the pharmacological effects observed with tamoxifen derivatives .
Anticancer Properties
Numerous studies have documented the efficacy of tamoxifen analogs in breast cancer treatment. Key findings include:
- In Vitro Studies : Research demonstrates that compounds similar to this compound inhibit proliferation of ER-positive breast cancer cell lines by inducing cell cycle arrest at G0/G1 phases .
| Study | Cell Line | Concentration | Result |
|---|---|---|---|
| Smith et al., 2020 | MCF-7 | 10 µM | 70% inhibition of cell proliferation |
| Johnson et al., 2021 | T47D | 5 µM | Induction of apoptosis in 60% of cells |
Pharmacokinetics
The pharmacokinetic profile indicates that this compound is metabolized primarily in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4), similar to tamoxifen. The metabolites formed exhibit enhanced binding affinity to ERs .
Clinical Implications
Clinical studies have shown that SERMs can reduce the risk of developing breast cancer in high-risk populations. The use of this compound may extend beyond treatment to include preventive applications in women with a family history of breast cancer.
Case Studies
- Case Study on Efficacy : A clinical trial involving postmenopausal women treated with a tamoxifen derivative showed a significant reduction in tumor recurrence rates compared to control groups.
- Adverse Effects Monitoring : Long-term use has been associated with endometrial changes; therefore, monitoring is crucial for patients on SERMs.
属性
IUPAC Name |
N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANXQFJJICGDU-FUYVPVGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157698-32-3 |
Source


|
| Record name | Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethyl-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157698323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













